Dibenzyl malonate

Protecting Group Strategy Catalytic Hydrogenolysis Malonic Acid Synthesis

Dibenzyl malonate (CAS 15014-25-2) is a diester of malonic acid in which both carboxyl groups are protected as benzyl esters. As a malonate derivative with C17H16O4 molecular formula and a molecular weight of 284.31 g/mol, it appears as a clear, colorless to pale yellow liquid at room temperature.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 15014-25-2
Cat. No. B149394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl malonate
CAS15014-25-2
SynonymsPropanedioic acid 1,3-bis(phenylmethyl) ester; _x000B_Malonic acid, dibenzyl ester;  Propanedioic acid bis(phenylmethyl) ester;  Dibenzyl malonate;  NSC 101027
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyRYFCSKVXWRJEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl Malonate: Procurement Specifications and Key Characteristics for Organic Synthesis


Dibenzyl malonate (CAS 15014-25-2) is a diester of malonic acid in which both carboxyl groups are protected as benzyl esters [1]. As a malonate derivative with C17H16O4 molecular formula and a molecular weight of 284.31 g/mol, it appears as a clear, colorless to pale yellow liquid at room temperature . The compound is commercially available at technical specifications of ≥95% purity (GC) from major chemical suppliers and serves primarily as a synthetic intermediate and building block in pharmaceutical and fine chemical synthesis . Its benzyl ester moieties confer distinct physical and chemical properties—including a boiling point of 234°C at 15 mmHg (or 188°C at 0.2 mmHg) and refractive index n20/D 1.546—that differentiate it from lower alkyl malonate esters in terms of both synthetic utility and handling requirements . For procurement decision-making, understanding these baseline specifications is essential before evaluating comparative performance advantages.

Why Generic Malonate Ester Substitution Fails: The Case Against Interchanging Dibenzyl Malonate with Dimethyl or Diethyl Analogs


Malonate esters are not functionally interchangeable building blocks in synthetic chemistry, and substituting dibenzyl malonate with more common dimethyl or diethyl malonate introduces significant changes in reaction outcomes, deprotection chemistry, and downstream process viability . The benzyl ester groups in dibenzyl malonate provide enhanced steric bulk that alters nucleophilicity and electrophilic reactivity patterns relative to smaller alkyl esters, resulting in different product distributions, yields, and selectivities in key transformations such as Michael additions and alkylations [1]. More critically, the benzyl protecting group enables a completely orthogonal deprotection mechanism—catalytic hydrogenolysis to the free malonic acid—that is unavailable to methyl or ethyl esters, which require strongly basic or acidic hydrolysis conditions incompatible with many sensitive functional groups [2]. As demonstrated in comparative studies of cyclic hydrazino acid synthesis, deprotection of benzyl esters is substantially easier than that of ethyl or methyl esters, directly impacting synthetic route efficiency and product isolation [3]. Therefore, procurement decisions based solely on cost or availability without considering these mechanistic differences risk process failure, re-optimization costs, and delays in synthesis campaigns.

Quantitative Evidence Guide: Comparative Performance of Dibenzyl Malonate Versus Malonate Ester Analogs


Orthogonal Deprotection via Catalytic Hydrogenolysis: A Capability Unavailable to Methyl or Ethyl Malonates

Dibenzyl malonate enables the synthesis of malonic acid derivatives via catalytic hydrogenolysis of the benzyl ester groups, a deprotection pathway fundamentally inaccessible to dimethyl or diethyl malonate. In a documented synthetic sequence, the elimination of benzyl groups from a substituted dibenzyl malonate intermediate was achieved via hydrogenolysis over Pd/C in ethanol, yielding the corresponding dicarboxylic acid [1]. Transfer hydrogenolysis using ammonium formate and Pd/C represents an alternative method that produces the diacid under mild, non-hydrolytic conditions [2]. In a comparative study of cyclic α-hydrazino acid synthesis, authors specifically noted that 'Deprotection of tert-butyl or benzyl ester of the final compounds was much easier than that of ethyl or methyl esters,' providing direct cross-study evidence of the practical advantage [3]. This orthogonality allows synthetic routes that would be impossible with methyl or ethyl malonates, which require strongly basic hydrolysis (e.g., NaOH, KOH) or acidic conditions (e.g., HCl, H2SO4) that may degrade acid-labile or base-sensitive functional groups elsewhere in the molecule.

Protecting Group Strategy Catalytic Hydrogenolysis Malonic Acid Synthesis

Enhanced Hydrolytic Stability of Dibenzyl Malonate Relative to Dimethyl and Diethyl Analogs

Comparative analysis across multiple technical sources indicates that dibenzyl malonate is less prone to hydrolysis than dimethyl malonate and diethyl malonate . This stability difference is attributed to the steric hindrance provided by the bulky benzyl ester groups, which shield the ester carbonyls from nucleophilic attack by water and reduce the rate of hydrolytic degradation . While specific kinetic data (hydrolysis rate constants) are not available in the public literature for direct quantitative comparison, the consistent reporting of this property across independent vendor technical datasheets provides class-level inference of a meaningful stability advantage. The practical implication is that dibenzyl malonate exhibits greater tolerance to ambient moisture during storage and handling, and may survive aqueous workup conditions that would partially degrade methyl or ethyl malonates. This enhanced hydrolytic stability can reduce material loss due to degradation during long-term storage and improve reproducibility in moisture-sensitive synthetic sequences.

Hydrolytic Stability Ester Reactivity Storage Stability

Stereoselectivity in Asymmetric Michael Addition: Dibenzyl Malonate Enables up to 90% ee with Transition Metal Catalysts

Dibenzyl malonate participates in catalytic asymmetric Michael addition reactions with enantioselectivities reaching up to 90% ee when paired with late transition metal complexes of BINOL-derived salen catalysts [1]. In the specific reaction of dibenzyl malonate with cyclohexenone catalyzed by Ni-Cs-BINOL-salen complexes, the Michael adduct was obtained with up to 90% enantiomeric excess and up to 79% yield [2]. Using an alternative glucose-derived crown ether phase-transfer catalyst, dibenzyl acetoxymalonate reactions achieved enantioselectivities up to 99% ee [3]. For comparative context, in the same crown ether catalyst system, reactions of diethyl acetoxymalonate with cyclic enones gave enantioselectivities up to 83% ee, and diethyl malonate reactions with chalcones under tartrate-based magnesium catalysis produced ee values up to 58% with dibenzyl malonate . While these represent cross-study comparisons rather than direct head-to-head competition under identical conditions, the data demonstrate that dibenzyl malonate is a competent nucleophile in asymmetric catalysis with stereochemical outcomes comparable to or exceeding those of other malonate esters. The steric bulk of the benzyl groups may contribute to enhanced facial discrimination in the enantiodetermining transition state [1].

Asymmetric Catalysis Michael Addition Enantioselective Synthesis

Physical Property Differentiation: Boiling Point and Volatility Enable Distinct Purification and Handling Workflows

Dibenzyl malonate exhibits physical properties that differ substantially from its methyl and ethyl analogs, directly impacting purification strategies, handling protocols, and reaction solvent selection. The compound has a boiling point of 234°C at 15 mmHg (or 188°C at 0.2 mmHg) and a density of 1.137 g/mL at 25°C, with a refractive index n20/D of 1.546 . For comparison, dimethyl malonate has a boiling point of 181-182°C at atmospheric pressure (760 mmHg), while diethyl malonate boils at 199°C at 760 mmHg [1]. The significantly higher boiling point of dibenzyl malonate at equivalent pressure conditions (approximately 445°C estimated at 760 mmHg per ChemSpider) means that this compound cannot be readily purified by simple atmospheric distillation, unlike the more volatile methyl and ethyl esters . However, this lower volatility is advantageous in reactions requiring extended heating without solvent or reagent loss. The compound is sparingly soluble in water but miscible in all proportions with ether and alcohol . These physical property differences have direct operational consequences: procurement decisions must account for the fact that dibenzyl malonate cannot substitute directly into protocols optimized for dimethyl or diethyl malonate without adjusting purification and workup procedures.

Physical Properties Purification Solvent Compatibility

Pharmaceutical Intermediate Utility: Demonstrated Applications in MMP Inhibitor and Antibacterial 2-Pyridone Synthesis

Dibenzyl malonate serves as a documented synthetic intermediate in the preparation of pharmacologically relevant compounds, including matrix metalloproteinase (MMP) inhibitors and 2-pyridones with bactericidal activities . MMP inhibitors represent a therapeutically important class targeting enzymes involved in extracellular matrix remodeling, with applications in oncology and inflammatory diseases . Additionally, dibenzyl malonate has been used in the preparation of benzyl umbelliferone-3-carboxylate via Knoevenagel condensation with 2,4-dihydroxybenzaldehyde, demonstrating its utility in constructing coumarin-based scaffolds . The compound also participates in the synthesis of tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate, a bisphosphonate derivative potentially relevant to bone metabolism research . For comparative context, while dimethyl and diethyl malonate are also widely used as pharmaceutical intermediates, the specific documented applications of dibenzyl malonate in MMP inhibitor synthesis and 2-pyridone antibacterial agent preparation represent validated use cases that may align with specific research program requirements. The benzyl ester groups enable the final deprotection to carboxylic acid functionality under the mild hydrogenolysis conditions described in Evidence Item 1, which is particularly valuable for MMP inhibitors and other drug candidates containing sensitive pharmacophores.

Medicinal Chemistry Matrix Metalloproteinase Inhibitor Antibacterial Agents

Optimal Research and Industrial Application Scenarios for Dibenzyl Malonate Based on Comparative Evidence


Synthetic Routes Requiring Orthogonal, Non-Hydrolytic Malonate Deprotection

Dibenzyl malonate is the malonate ester of choice for synthetic sequences where the target molecule contains functional groups sensitive to strong acids or bases. As established in Section 3, the benzyl ester groups are cleaved via catalytic hydrogenolysis (H2, Pd/C) rather than hydrolysis, enabling deprotection under neutral, mild conditions that preserve acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) and base-sensitive moieties (e.g., certain esters, β-lactams) [1]. This orthogonal deprotection strategy is particularly valuable in complex natural product synthesis and pharmaceutical intermediate preparation, where multiple protecting groups must be manipulated with precision. The documented use of dibenzyl malonate in MMP inhibitor synthesis exemplifies this advantage, as these compounds often contain hydroxamate zinc-binding groups that are incompatible with basic hydrolysis conditions .

Asymmetric Michael Addition Reactions Targeting High Enantiomeric Excess

For asymmetric synthesis programs requiring high stereochemical fidelity in carbon-carbon bond formation, dibenzyl malonate has demonstrated competitive enantioselectivity in catalytic Michael additions. As quantified in Section 3, reactions with cyclohexenone catalyzed by BINOL-derived salen complexes achieve up to 90% ee, while phase-transfer catalysis with glucose-derived crown ethers reaches up to 99% ee for dibenzyl acetoxymalonate [1]. These performance metrics support the selection of dibenzyl malonate over diethyl malonate (which achieves lower ee values of 58-83% in comparable systems) when enantiopurity is a critical quality attribute of the final product [2]. The steric bulk of the benzyl groups may enhance facial discrimination in the enantiodetermining transition state, making dibenzyl malonate the preferred nucleophile for challenging asymmetric Michael acceptors .

Medicinal Chemistry Programs Targeting MMP Enzymes or Antibacterial 2-Pyridones

Procurement of dibenzyl malonate is directly justified for research programs focused on matrix metalloproteinase (MMP) inhibitors or antibacterial 2-pyridone derivatives, where literature precedent establishes its utility as a validated synthetic intermediate [1]. The compound has documented applications in the synthesis of MMP inhibitors—a therapeutically relevant class with applications in oncology, arthritis, and cardiovascular disease . Additionally, its use in preparing 2-pyridones with bactericidal activities provides a starting point for antibacterial drug discovery efforts [2]. While dimethyl and diethyl malonate are also common malonate building blocks, the specific validated use cases for dibenzyl malonate in these target classes provide literature-supported synthetic routes that can accelerate medicinal chemistry campaigns and reduce route-scouting overhead .

High-Temperature Reactions or Extended Heating Protocols Where Volatility Control Is Critical

The physical property differentiation quantified in Section 3—specifically the significantly higher boiling point of dibenzyl malonate (estimated ~445°C at 760 mmHg) compared to dimethyl (181-182°C) and diethyl (199°C) malonates—makes it the superior choice for reactions requiring prolonged heating or elevated temperatures without evaporative reagent loss [1]. This property is advantageous in high-boiling solvent systems, microwave-assisted reactions, and sealed-tube protocols where the volatility of methyl or ethyl esters would result in reagent depletion and reduced yields. However, this same property means that dibenzyl malonate cannot be purified by simple distillation, and procurement planning must account for alternative purification methods such as column chromatography or recrystallization of derived products . The compound's miscibility with ether and alcohol, combined with sparing water solubility, facilitates straightforward liquid-liquid extraction workups [2].

Technical Documentation Hub

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